N-(4-carbamoylphenyl)-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)9-5-7-10(8-6-9)16-14(19)11-3-1-2-4-12(11)17(20)21/h1-8H,(H2,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLHAYVXATWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-nitrobenzamide typically involves a two-step reaction. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . This intermediate is then further processed to obtain the final product.
Industrial Production Methods
For industrial production, the synthesis pathway is optimized to improve yields and ensure safety. The reaction conditions are carefully controlled to avoid the use of toxic solvents and to maximize the overall yield. The process involves the use of non-corrosive autoclaves and hydrogen pressure to facilitate the reduction steps .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: 4-amino-N-(4-carbamoylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-carbamoylphenyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pigments and dyes, such as Pigment Yellow 181.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between N-(4-carbamoylphenyl)-2-nitrobenzamide and related nitrobenzamide derivatives:
Key Observations:
- Electron-withdrawing groups: The –NO₂ group is common across all compounds, but additional substituents like –Br () or –CF₃ () modulate electronic properties and applications.
- Biological activity : Fomesafen () demonstrates how nitrobenzamides can be tailored for specific uses (e.g., herbicides) through strategic substitution.
Physicochemical Properties
- Melting points: Derivatives like N-(1-Cyanocyclohexyl)-2-nitrobenzamide melt at 152–154°C (), while thiadiazole-containing analogs () have higher thermal stability. The carbamoyl group in the target compound may lower melting points due to hydrogen bonding.
- Crystallinity : Analogous compounds () form stable crystals via hydrogen bonds and π–π stacking, suggesting similar behavior for this compound.
Q & A
Q. What are the optimal synthetic routes for N-(4-carbamoylphenyl)-2-nitrobenzamide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling 2-nitrobenzoyl chloride with 4-carbamoylaniline under basic conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity .
- Catalysts : Triethylamine (Et₃N) or dimethylaminopyridine (DMAP) improves nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
Critical Step : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) to isolate intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbamoyl NH₂ signals (δ 6.8–7.2 ppm). Confirm carbonyl (C=O) at ~168 ppm in ¹³C NMR .
- IR Spectroscopy : Detect nitro (NO₂) asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and amide I bands (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., m/z 300.0745 for C₁₄H₁₁N₃O₄) .
- X-ray Crystallography : Resolve bond lengths/angles (e.g., C-NO₂ bond ~1.47 Å) using SHELX for refinement .
Q. How can solubility and purity of This compound be determined using pharmacopoeial methods?
- Methodological Answer :
- Solubility : Use the shake-flask method (USP) in solvents (e.g., water, ethanol, DMSO). For example, solubility in ethanol is >50 mg/mL, while water solubility is <0.1 mg/mL .
- Purity :
- TLC : Compare spots against a reference standard (Rf deviation <5%) .
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to quantify impurities (<0.5%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing This compound?
- Methodological Answer :
- Cross-Validation : Combine NMR (dynamic structure) with X-ray (static structure) to resolve tautomerism or polymorphism .
- Variable-Temperature NMR : Identify temperature-dependent shifts (e.g., NH₂ proton exchange broadening at >25°C) .
- Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., Gaussian 09 at B3LYP/6-31G**) .
Q. What reaction mechanisms explain the reactivity of the nitro and carbamoyl groups in This compound under varying conditions?
- Methodological Answer :
- Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduction with Sn/HCl yields the amine derivative .
- Carbamoyl Group : Participates in hydrogen bonding (e.g., with serine proteases) and hydrolyzes under acidic conditions (pH <2) to form carboxylic acid .
- Kinetic Studies : Use stopped-flow UV-Vis to measure nitro reduction rates (λmax ~400 nm) under catalytic hydrogenation .
Q. What computational approaches are suitable for predicting the biological targets of This compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on nitrobenzamide derivatives’ binding affinities (ΔG ~-8.5 kcal/mol) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ against inflammatory targets .
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding mode retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
